Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-
Overview
Description
Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is an organic compound with the molecular formula C9H20O3. It is a type of glycol ether, which are compounds known for their solvent properties. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- typically involves the reaction of 2-methylbutanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-methylbutanol} + \text{ethylene oxide} \rightarrow \text{Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-} ]
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is carried out in large reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and reactions.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of cleaning agents, paints, and coatings due to its ability to dissolve various substances.
Mechanism of Action
The mechanism by which Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- exerts its effects is primarily through its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar in structure but with a methoxy group instead of a methylbutoxy group.
Ethanol, 2-(2-butoxyethoxy)-: Contains a butoxy group instead of a methylbutoxy group.
Uniqueness
Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- is unique due to its specific structure, which imparts distinct solvent properties. Its ability to dissolve a wide range of substances makes it particularly valuable in industrial and research applications.
Properties
IUPAC Name |
2-[2-(2-methylbutoxy)ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-3-9(2)8-12-7-6-11-5-4-10/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGPMKGMNCNEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468285 | |
Record name | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169505-10-6 | |
Record name | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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